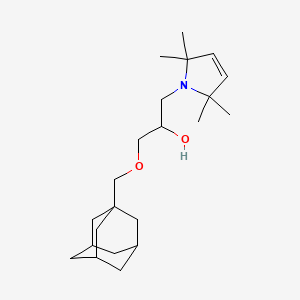
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol likely involves multiple steps:
Formation of the Adamantylmethoxy Group: This could involve the reaction of adamantane with methanol under acidic conditions to form the adamantylmethoxy group.
Formation of the Pyrrolinyl Group: The pyrrolinyl group could be synthesized through the reaction of a suitable precursor with a tetramethyl-substituted pyrrole.
Coupling Reactions: The final step would involve coupling the adamantylmethoxy group with the pyrrolinyl group under specific conditions, possibly using a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specialized catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol may undergo several types of reactions:
Oxidation: The compound could be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: The methoxy group or other substituents could be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylmethanol: Similar structure but lacks the pyrrolinyl group.
2,2,5,5-Tetramethyl-3-pyrrolinol: Similar structure but lacks the adamantylmethoxy group.
Uniqueness
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is unique due to the combination of the adamantyl, methoxy, and pyrrolinyl groups, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
27865-89-0 |
|---|---|
Fórmula molecular |
C22H37NO2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H37NO2/c1-20(2)5-6-21(3,4)23(20)13-19(24)14-25-15-22-10-16-7-17(11-22)9-18(8-16)12-22/h5-6,16-19,24H,7-15H2,1-4H3 |
Clave InChI |
ACPNQJCCWVHJQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


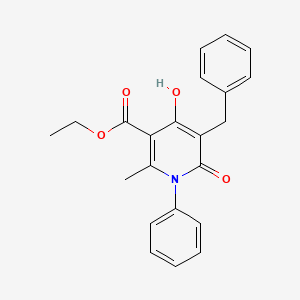
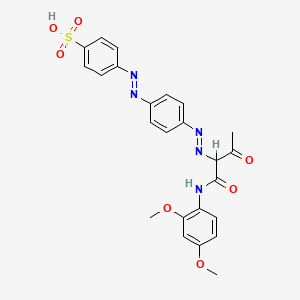
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
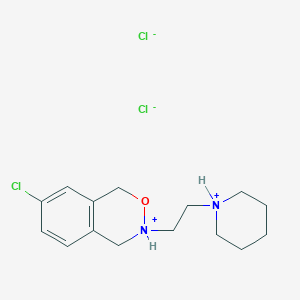
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

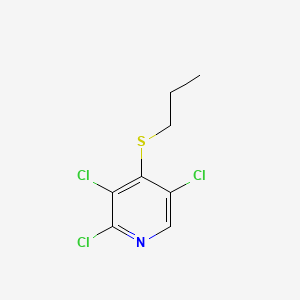

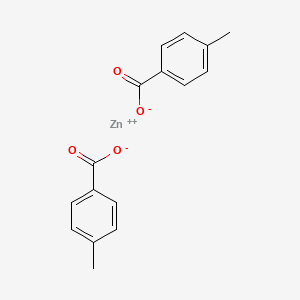
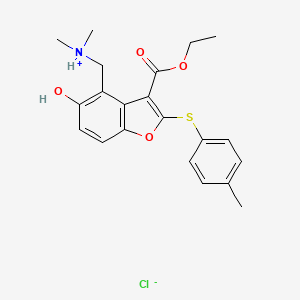
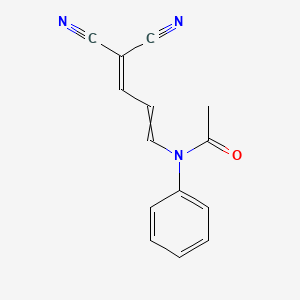
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)

